molecular formula C26H23N5O2 B15204126 N-(1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)-4-methylbenzamide

N-(1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)-4-methylbenzamide

Cat. No.: B15204126
M. Wt: 437.5 g/mol
InChI Key: GNXSJPZMPRCDSV-XQNSMLJCSA-N
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Description

N-(1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)-4-methylbenzamide typically involves multiple steps. One common method starts with the preparation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, which is then reacted with hydrazine hydrate to form the corresponding hydrazone. This intermediate is further reacted with 4-methylbenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)-4-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinyl and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-N’-(4-nitrophenyl)hydrazine
  • N-(2,4-dinitrophenyl)-N’-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)hydrazine
  • N-(3-methylthiophen-2-ylmethylene)-N’-(4-nitrophenyl)hydrazine

Uniqueness

N-(1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)-4-methylbenzamide is unique due to its specific substitution pattern and the presence of both hydrazinyl and benzamide functionalities. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C26H23N5O2

Molecular Weight

437.5 g/mol

IUPAC Name

N-[(E)-1-(1,3-diphenylpyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C26H23N5O2/c1-18-12-14-20(15-13-18)25(32)28-23(26(33)29-27)16-21-17-31(22-10-6-3-7-11-22)30-24(21)19-8-4-2-5-9-19/h2-17H,27H2,1H3,(H,28,32)(H,29,33)/b23-16+

InChI Key

GNXSJPZMPRCDSV-XQNSMLJCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/C(=O)NN

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NN

Origin of Product

United States

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